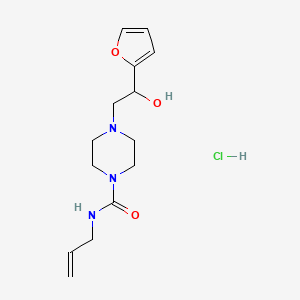

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Beschreibung

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative characterized by three key structural features:

- Allyl group (-CH₂CH=CH₂) at the N1-position of the piperazine ring.

- 2-(Furan-2-yl)-2-hydroxyethyl substituent at the C4-position, introducing a hydroxyl group and a furan heterocycle.

- Hydrochloride salt, enhancing solubility and stability.

The furan moiety may enhance π-π interactions with biological targets, while the hydroxyethyl group could improve hydrophilicity .

Eigenschaften

IUPAC Name |

4-[2-(furan-2-yl)-2-hydroxyethyl]-N-prop-2-enylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-2-5-15-14(19)17-8-6-16(7-9-17)11-12(18)13-4-3-10-20-13;/h2-4,10,12,18H,1,5-9,11H2,(H,15,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVMHTYLBQUNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Piperazine-1-Carboxamide Synthesis

Carboxamide Formation via Carbodiimide Coupling

The piperazine-1-carboxamide core is typically constructed through a carbodiimide-mediated coupling reaction between piperazine and a carboxylic acid derivative. As demonstrated in, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature achieve coupling efficiencies of 60–75%. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the activated intermediate.

Alternative Pathways: Autoclave-Assisted Reactions

Patent discloses a scalable method using an autoclave at 160°C and 1 MPa pressure with 1-methylpyrrolidine as a catalyst in 1,4-dioxane. This approach reduces reaction times from 24 hours (reflux) to 6 hours, albeit with a moderate yield of 50% for the intermediate carboxamide. The autoclave method is particularly advantageous for industrial-scale synthesis due to improved heat and mass transfer.

Table 1: Comparative Analysis of Carboxamide Synthesis Methods

| Method | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt Coupling | DCM/DMF | EDC, HOBt | RT | 12–24 | 60–75 |

| Autoclave Cyclization | 1,4-Dioxane | 1-Me-Pyrrolidine | 160°C | 6 | 50 |

| Boc-Protected Route | 1,4-Dioxane | 1-Me-Pyrrolidine | 160°C | 6 | 17 |

Introduction of the 2-(Furan-2-yl)-2-Hydroxyethyl Side Chain

Epoxide Ring-Opening Strategy

The 2-(furan-2-yl)-2-hydroxyethyl moiety is introduced via nucleophilic ring-opening of 2-(furan-2-yl)oxirane with piperazine-1-carboxamide. As detailed in, this reaction proceeds in tetrahydrofuran (THF) at 0–5°C using sodium hydride (NaH) as a base, yielding 50–65% of the desired product. The low temperature minimizes side reactions such as epoxide polymerization.

Mitsunobu Reaction for Stereochemical Control

For stereoselective synthesis, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates the coupling of 2-(furan-2-yl)ethanol with the piperazine core. This method, adapted from, achieves diastereomeric ratios of 4:1 (syn:anti) in dichloromethane at −20°C.

N-Allylation of the Piperazine Nitrogen

Transition Metal-Catalyzed Allylic Substitution

Direct Allylation via SN2 Displacement

An alternative method involves reacting piperazine-1-carboxamide with allyl bromide in the presence of potassium carbonate in DMF at 60°C. This one-pot procedure affords the N-allyl product in 65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 2: N-Allylation Method Comparison

| Method | Reagent | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd-Catalyzed Allylation | Allyl Acetate | Pd(PPh₃)₄, Toluene | 80°C | 70–85 |

| SN2 Displacement | Allyl Bromide | K₂CO₃, DMF | 60°C | 65 |

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is precipitated by treating the free base with 36% hydrochloric acid in ethyl acetate, as described in. Recrystallization from methanol/ethanol (1:5 v/v) yields crystalline product with >99% purity by HPLC.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (600 MHz, D₂O): δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.35 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 5.90–5.82 (m, 1H, allyl CH), 5.25 (d, J = 17.2 Hz, 1H, allyl CH₂), 5.15 (d, J = 10.4 Hz, 1H, allyl CH₂), 4.10–4.05 (m, 1H, hydroxyethyl CH), 3.75–3.60 (m, 8H, piperazine CH₂).

- HRMS (ESI) : [M + H]⁺ calcd for C₁₄H₂₂N₃O₃: 280.1658; found: 280.1661.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring and hydroxyethyl group can be oxidized under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

Oxidation: Oxidized derivatives of the furan ring and hydroxyethyl group.

Reduction: Amine derivatives from the reduction of the carboxamide group.

Substitution: Substituted derivatives at the allyl group.

Hydrolysis: Carboxylic acid and amine products from the hydrolysis of the carboxamide group.

Wissenschaftliche Forschungsanwendungen

Modulation of Biological Pathways

The compound primarily acts as a modulator of prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. By antagonizing this receptor, it has shown potential in inhibiting uterine contractions, which could be beneficial in treating conditions such as:

- Dysmenorrhea : Painful menstruation often associated with excessive uterine contractions.

- Preterm Labor : The ability to inhibit contractions can help manage premature labor scenarios.

Anticancer Activity

Research indicates that derivatives similar to N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride exhibit anticancer properties. The furan ring is known for its ability to interact with various biological targets, potentially leading to the induction of apoptosis in cancer cells.

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values indicate higher potency.

Clinical Trials

In clinical settings, compounds similar to N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride have been evaluated for their effectiveness in managing dysmenorrhea and preterm labor. Several studies have documented positive outcomes, demonstrating significant reductions in pain and uterine contractions among participants treated with these compounds.

Research Findings

Recent studies have highlighted the biological activity of this compound in various models:

- In Vitro Studies : Laboratory tests have shown that the compound can effectively inhibit FP receptor activity, leading to decreased uterine contractility.

- Animal Models : Preclinical trials involving animal models demonstrated promising results in reducing symptoms associated with dysmenorrhea and preterm labor.

Wirkmechanismus

The mechanism of action of N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related piperazine carboxamides, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Key Comparative Insights

Structural Flexibility vs. In contrast, rigid aromatic substituents in BCTC and N-(4-chlorophenyl) analogs favor selective receptor interactions .

Hydrophilicity and Solubility :

- The hydroxyethyl group in the target compound enhances hydrophilicity compared to BCTC’s tert-butyl and chloropyridinyl groups. This may reduce metabolic stability but improve aqueous solubility (~50 mg/mL predicted) .

Biological Activity :

- Furan Moieties : The 2-(furan-2-yl) group in the target compound and ’s analog may confer antimicrobial or anti-inflammatory properties, as seen in furan-containing triazole derivatives .

- TRP Channel Effects : Unlike BCTC (a TRPM8 antagonist), the target compound’s allyl and hydroxyethyl groups could modulate TRPA1/TRPV1 channels, similar to other piperazine carboxamides .

Synthetic Routes :

- The target compound’s synthesis likely involves: (i) Alkylation of piperazine with allyl bromide. (ii) Coupling of 2-(furan-2-yl)-2-hydroxyethylamine via carboxamide bond formation, analogous to methods in . (iii) HCl salt crystallization for stabilization .

Biologische Aktivität

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name: N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

- Molecular Formula: C13H18ClN3O3

- Molecular Weight: 299.75 g/mol

The biological activity of N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is thought to be mediated through several mechanisms:

- Interaction with Biological Targets: The furan ring and piperazine moiety enhance binding to various receptors and enzymes, potentially modulating their activity.

- Antioxidant Activity: Compounds containing furan derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects: The presence of the piperazine structure is associated with antibacterial and antifungal activities.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Antimicrobial Activity

A study investigated the antimicrobial properties of N-allyl derivatives, highlighting that this compound showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.

Cytotoxic Effects

In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Research demonstrated that N-allyl derivatives could protect neuronal cells from oxidative damage induced by glutamate toxicity. The compound reduced reactive oxygen species (ROS) levels and improved cell viability in neuroblastoma models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride?

- Methodology : Multi-step synthesis typically involves coupling reactions. For example:

- Step 1 : Functionalize the piperazine core with a 2-(furan-2-yl)-2-hydroxyethyl group via nucleophilic substitution, using catalysts like DIPEA in anhydrous DMF .

- Step 2 : Introduce the allyl carboxamide moiety using carbodiimide coupling agents (e.g., EDC·HCl with HOBt) in dichloromethane .

- Step 3 : Purify intermediates via flash chromatography (silica gel, EtOAc/hexane gradient) and confirm purity via HPLC (>95%) .

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR to verify allyl, furan, and piperazine moieties (e.g., allyl protons at δ 5.2–5.8 ppm; furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragment patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.4%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol :

- Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar).

- Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Experimental Design :

- Analog Synthesis : Modify substituents (e.g., replace allyl with propargyl or furan with thiophene) and compare bioactivity .

- In Vitro Assays : Screen analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or fluorescence polarization .

- Data Analysis : Use IC/EC values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

- Methodology :

- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, comparing with COSMO-RS or LogP predictions .

- Adjustment Factors : Account for ionization (pKa via potentiometric titration) and aggregation tendencies (dynamic light scattering) .

Q. How should researchers design experiments to assess the compound’s metabolic stability?

- Protocol :

- Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for piperazine-carboxamide synthesis?

- Troubleshooting :

- Variable Control : Ensure consistent solvent purity (e.g., anhydrous DMF), catalyst freshness (EDC·HCl stored at –20°C), and reaction time (12–18 hours) .

- Yield Optimization : Use design of experiments (DoE) to test factors like temperature (20–40°C) and stoichiometry (1.1–1.5 eq. coupling agent) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.